REACTION_CXSMILES
|
C[Li].[CH3:3]COCC.[CH3:8][C:9]1[CH:10]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:11][CH2:12][C:13](=[O:15])[CH:14]=1.[Cl-].[NH4+]>[Cu]I.CCOC(C)=O>[CH3:8][C:9]1([CH3:3])[CH2:14][C:13](=[O:15])[CH2:12][CH2:11][CH:10]1[C:16]([O:18][CH2:19][CH3:20])=[O:17] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
copper (I) iodide
|
Quantity
|
25 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
CC=1C(CCC(C1)=O)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 min at −40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 30 min at −40° C.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to −20° C
|
Type
|
STIRRING
|
Details
|
After stirring for 90 min at −20° C.
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned between more saturated aqueous ammonium chloride and EtOAc
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
the organic material washed sequentially with saturated aqueous ammonium chloride (2×) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved with DCM, silica gel (39 g)
|
Type
|
ADDITION
|
Details
|
was added to the solution
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(CCC(C1)=O)C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.9 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |